An In-depth Technical Guide to Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate: Properties, Synthesis, and Applications
Disclaimer: The following guide addresses the chemical properties, synthesis, and potential applications of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate. As of the latest literature review, this specific molecule is not extensively documented in publicly available databases. Therefore, this document is a scientifically informed projection based on the known characteristics of its constituent functional groups and structurally analogous compounds. All data and protocols should be treated as predictive and require experimental validation.
Introduction
Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is a functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a nitro group, a fluorine atom, a methoxymethyl substituent, and a methyl ester on a benzene ring, offers multiple points for chemical modification. The electronic interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating methoxymethyl group creates a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the predicted core properties, a plausible synthetic route, and the anticipated reactivity of this compound, offering insights for its effective utilization in research and development.
Chemical Identity and Predicted Physicochemical Properties
The fundamental identifiers and predicted properties of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate are summarized below. These predictions are derived from computational models and data from structurally related compounds.
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate |
| Molecular Formula | C₁₀H₁₀FNO₅ |
| Molecular Weight | 243.19 g/mol |
| Canonical SMILES | COC(=O)C1=CC(=C(F)C=C1[O-])CO |
| InChI Key | (Predicted - Not available) |
| CAS Number | (Not assigned) |
Diagram 1: Chemical Structure of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate
A 2D representation of the title compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Analogous Compound Data |
| Appearance | White to yellow solid | Similar nitroaromatic compounds are typically crystalline solids at room temperature.[1] |
| Melting Point | 60-80 °C | Based on melting points of related compounds like Methyl 2-fluoro-5-nitrobenzoate (47-51 °C) and Methyl 4-fluoro-3-nitrobenzoate (56-59 °C). The additional methoxymethyl group may slightly alter this.[1][2][3] |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to polarity and molecular weight. Nitroaromatics can be thermally unstable. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone; Insoluble in water. | The ester and ether functionalities suggest solubility in common organic solvents, while overall polarity is too low for significant water solubility.[2][3] |
| LogP | ~1.8 | Calculated based on functional group contributions; similar to related structures like Methyl 4-fluoro-3-nitrobenzoate (LogP 1.5205).[4] |
Proposed Synthesis Pathway
A plausible synthetic route to Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate would likely start from a commercially available substituted toluene. The following multi-step synthesis is proposed, leveraging well-established organic reactions.
Diagram 2: Proposed Synthesis Workflow
A plausible multi-step synthesis route.
Step-by-Step Experimental Protocol
Step 1: Esterification of 4-Fluoro-2-methylbenzoic acid
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Rationale: The initial step involves converting the carboxylic acid to its methyl ester to protect it from reacting in subsequent steps and to match the target molecule's ester group. Fischer esterification is a standard and cost-effective method.
-
Procedure:
-
To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
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After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-fluoro-2-methylbenzoate.
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Step 2: Benzylic Bromination
-
Rationale: The methyl group is activated for free-radical halogenation. N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard choice for selective benzylic bromination.
-
Procedure:
-
Dissolve Methyl 4-fluoro-2-methylbenzoate (1.0 eq) in a non-polar solvent like carbon tetrachloride.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude Methyl 2-(bromomethyl)-4-fluorobenzoate.
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Step 3: Nucleophilic Substitution to form the Methoxymethyl Ether
-
Rationale: The benzylic bromide is an excellent electrophile for Sₙ2 reactions. Sodium methoxide will readily displace the bromide to form the desired ether linkage.
-
Procedure:
-
Prepare a solution of sodium methoxide (1.2 eq) in methanol.
-
Add the crude Methyl 2-(bromomethyl)-4-fluorobenzoate (1.0 eq) dropwise to the sodium methoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield Methyl 4-fluoro-2-(methoxymethyl)benzoate.
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Step 4: Aromatic Nitration
-
Rationale: The final step is the introduction of the nitro group. The directing effects of the existing substituents (ortho, para-directing methoxymethyl and ester groups, and the ortho, para-directing fluoro group) must be considered. The position para to the methoxymethyl group and ortho to the fluorine is sterically hindered. The position ortho to the methoxymethyl group is activated. Therefore, nitration is predicted to occur at the C5 position.
-
Procedure:
-
Cool concentrated sulfuric acid to 0 °C in a flask.
-
Slowly add Methyl 4-fluoro-2-(methoxymethyl)benzoate (1.0 eq) while maintaining the temperature below 5 °C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product, Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate.
-
Reactivity and Potential Applications
The multifunctionality of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate makes it a valuable intermediate.
Key Reactive Sites
Diagram 3: Reactivity Map
Key sites for chemical transformation.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl).[5] This resulting aniline is a crucial precursor for forming amides, ureas, or for constructing heterocyclic systems like benzimidazoles, which are common scaffolds in drug discovery.[5]
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated by the strongly electron-withdrawing nitro group in the ortho position, making it an excellent leaving group for SₙAr reactions. This allows for the introduction of a wide range of nucleophiles (amines, thiols, alkoxides) at the C4 position.[5] This is a powerful strategy for building molecular diversity and exploring structure-activity relationships (SAR).
-
Hydrolysis of the Methyl Ester: The ester can be saponified to the corresponding carboxylic acid using standard basic conditions (e.g., LiOH, NaOH). The resulting carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical agents.
Potential Applications in Drug Discovery
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The aniline derived from this compound could serve as a key intermediate. For instance, related structures like 4-fluoro-2-methoxy-5-nitroaniline are used in the synthesis of Osimertinib, an EGFR inhibitor.[6]
-
Antimicrobial Agents: The nitroaromatic scaffold is present in several antimicrobial drugs. The compound could be used to synthesize novel analogs of these drugs.
-
CNS Agents: The ability to introduce diverse functional groups via SₙAr and aniline chemistry makes this a promising scaffold for developing agents targeting central nervous system receptors.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound does not exist, the following precautions should be taken based on analogous structures.
-
Hazard Class: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8] May cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[9][10] Avoid formation of dust and aerosols.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
Conclusion
Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate represents a promising, albeit currently under-documented, chemical intermediate. Its strategic placement of versatile functional groups provides a robust platform for the synthesis of complex molecules. The predictive insights into its synthesis and reactivity outlined in this guide are intended to serve as a foundational resource for researchers aiming to leverage this scaffold in drug discovery and materials science. All proposed methodologies require rigorous experimental validation.
References
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PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101. [Link]
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Capot Chemical. Material Safety Data Sheet - Methyl 4-fluoro-3-nitrobenzoate. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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Lead Sciences. 4-Fluoro-5-methoxy-2-nitrobenzoic acid. [Link]
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The Royal Society of Chemistry. Supporting Information for A typical experimental procedure for the synthesis methyl benzoate (3a). [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
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PubChem. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072. [Link]
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PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451. [Link]
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